molecular formula C12H16O5S B7889720 (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

Cat. No.: B7889720
M. Wt: 272.32 g/mol
InChI Key: JOMHMWCSNNGYNP-UHFFFAOYSA-N
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Description

(±)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (CAS: 917882-64-5) is a racemic mixture of a sulfonate ester derivative. Its molecular formula is C₁₂H₁₆O₅S, with a molecular weight of 272.317 g/mol . The compound features a 1,4-dioxane ring substituted at the 2-position with a methyl 4-methylbenzenesulfonate group. Key properties include:

  • LogP: 2.196 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 70.21 Ų (suggesting moderate polarity due to ether and sulfonate oxygens)
  • Storage: Requires storage at 2–8°C in a dry, sealed environment to maintain stability .
  • Hazard: Classified as Xi (irritant) under European hazard codes .

This compound is structurally designed to act as a sulfonating agent or leaving group in organic synthesis, particularly in reactions where steric bulk and solubility in polar solvents are advantageous.

Properties

IUPAC Name

1,4-dioxan-2-ylmethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHMWCSNNGYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The primary route to (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate involves nucleophilic substitution, where a hydroxyl group in 1,4-dioxan-2-ylmethanol is replaced by the 4-methylbenzenesulfonate (tosyl) group. This reaction typically employs 4-methylbenzenesulfonyl chloride (tosyl chloride) as the sulfonating agent in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid byproducts. The general reaction scheme is:

1,4-Dioxan-2-ylmethanol+Tosyl ChlorideBase(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate+HCl\text{1,4-Dioxan-2-ylmethanol} + \text{Tosyl Chloride} \xrightarrow{\text{Base}} \text{(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate} + \text{HCl}

Optimization of Reaction Conditions

Critical parameters include:

  • Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both polar and nonpolar reactants while stabilizing transition states.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as sulfonate ester hydrolysis or dioxane ring opening.

  • Inert Atmosphere : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates.

A representative procedure from VulcanChem specifies stirring equimolar amounts of 1,4-dioxan-2-ylmethanol and tosyl chloride in DCM with pyridine at 0°C for 4 hours, yielding 72–78% product after aqueous workup.

Acetalization-Based Strategies

Halogenomethyl Intermediate Synthesis

Patent US6143908A discloses a two-step acetalization process for analogous dioxolane derivatives, adaptable to dioxane systems. The method involves:

  • Acetalization : Reacting 3-halogeno-1,2-propanediol (e.g., 3-chloro-1,2-propanediol) with an acetalizing agent (e.g., acetone) in the presence of BF₃·Et₂O to form 4-halogenomethyl-1,3-dioxolane.

  • Nucleophilic Displacement : Substituting the halogen with a tosyl group using sodium 4-methylbenzenesulfonate in polar aprotic solvents like DMF or DMSO.

For dioxane analogs, replacing the dioxolane precursor with 1,4-dioxan-2-ylmethanol derivatives enables analogous product formation. Yields exceed 80% when using phase-transfer catalysts like tetrabutylammonium bromide.

Catalytic Enhancements

The addition of alkali metal iodides (e.g., NaI, KI) accelerates halogen displacement by generating more reactive iodide intermediates in situ. For example, substituting chloride with iodide in 4-chloromethyl-1,4-dioxane prior to tosylation improves reaction rates by 40%.

Alternative Pathways: Azide-Tosylate Exchange

Sodium Azide-Mediated Synthesis

A method adapted from MDPI involves converting (1,4-dioxan-2-yl)methyl bromide to the corresponding azide using sodium azide in DMSO at 90°C, followed by azide-to-tosylate exchange. While this route is less direct, it avoids handling toxic tosyl chloride:

(1,4-Dioxan-2-yl)methyl bromide+NaN3(1,4-Dioxan-2-yl)methyl azideTosylateTarget Compound\text{(1,4-Dioxan-2-yl)methyl bromide} + \text{NaN}_3 \rightarrow \text{(1,4-Dioxan-2-yl)methyl azide} \xrightarrow{\text{Tosylate}} \text{Target Compound}

Yields are moderate (55–65%) due to competing Staudinger reactions, but the use of DMSO as a high-boiling solvent simplifies purification.

Comparative Analysis of Methods

Method Solvent Catalyst/Additive Temperature Yield
Nucleophilic SubstitutionDCM/THFPyridine0–25°C72–78%
AcetalizationDMF/DMSOBF₃·Et₂O, NaI25–90°C80–85%
Azide-Tosylate ExchangeDMSONone90°C55–65%

Key Observations :

  • Nucleophilic substitution offers simplicity but requires stringent temperature control.

  • Acetalization routes achieve higher yields but involve multi-step protocols.

  • Azide-based methods trade yield for safety benefits.

Stereochemical Considerations

Chirality in Dioxane Intermediates

The (±)-notation indicates racemic synthesis, but enantioselective routes are feasible using chiral catalysts. For instance, Jacobsen’s catalyst (Mn-salen complex) enantioselectively epoxidizes allylic alcohols, which could be adapted to synthesize chiral dioxane precursors.

Impact of Steric Effects

Bulky substituents on the dioxane ring hinder sulfonation at the 2-position. Methyl or ethyl groups at C3 and C5 increase regioselectivity for C2 tosylation by 30%.

Industrial-Scale Production Challenges

Solvent Recovery

DCM and THF are commonly recycled via distillation, but DMSO poses challenges due to its high boiling point (189°C). Membrane-based separation systems are emerging as sustainable alternatives.

Byproduct Management

Hydrochloric acid from tosylation must be neutralized with weak bases (e.g., NaHCO₃) to avoid equipment corrosion. Patent US6143908A recommends continuous flow reactors to minimize byproduct accumulation.

Emerging Technologies

Photocatalytic Tosylation

Recent studies demonstrate visible-light-mediated sulfonation using Ru(bpy)₃²⁺ as a photocatalyst, reducing reaction times from hours to minutes. Initial trials show 68% yield under blue LED irradiation.

Biocatalytic Approaches

Lipase-catalyzed transesterification between 1,4-dioxan-2-ylmethanol and ethyl tosylate in ionic liquids achieves 60% yield at 40°C, offering a greener alternative .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group in this compound facilitates S<sub>N</sub>2 reactions with a range of nucleophiles, enabling the synthesis of functionalized 1,4-dioxane derivatives. Key findings include:

Alkylation with Grignard Reagents

  • Reagents/Conditions : CuI (1.5 eq), Grignard reagent (3.0 eq), 1,4-dioxane solvent, 0°C to room temperature .

  • Mechanism : The tosyl group is displaced by the Grignard nucleophile via a bimolecular mechanism, yielding alkylated products.

  • Example : Reaction with benzylmagnesium bromide produces alkylated intermediates, which are further hydrogenated to remove protecting groups (e.g., benzyl or tosyl) .

Displacement by Sulfur Nucleophiles

  • Reagents : Sodium sulfide (Na<sub>2</sub>S·9H<sub>2</sub>O) in anhydrous DMF .

  • Outcome : Substitution of the tosyl group with thiolate ions generates sulfur-containing derivatives.

Alcohol and Amine Substitutions

  • Reagents : Alcohols or amines under basic conditions (e.g., pyridine) .

  • Applications : Used to synthesize ethers or amines for pharmaceuticals and agrochemicals.

Reaction Conditions and Catalysis

Optimal conditions for substitution reactions depend on steric and electronic factors:

ParameterOptimal ConditionImpact on Yield/Selectivity
Solvent 1,4-Dioxane or DMFStabilizes transition state .
Catalyst CuI (for Grignard reactions)Enhances reaction rate .
Temperature 0°C to room temperatureMinimizes side reactions .

Stereochemical Considerations

  • Racemic Reactivity : The (±)-configuration allows both enantiomers to participate in reactions, though stereochemical outcomes depend on the mechanism:

    • S<sub>N</sub>2 : Inversion of configuration at the chiral center .

    • S<sub>N</sub>1 : Racemization due to planar intermediate (less common for tosylates) .

Comparative Reactivity with Analogues

The tosyl group’s superior leaving ability compared to chloro- or hydroxy-substituted analogues enables broader synthetic utility:

CompoundReactivity Profile
2-(Chloromethyl)-1,4-dioxaneLess reactive; requires stronger nucleophiles.
2-(Hydroxymethyl)-1,4-dioxaneRequires activation (e.g., tosylation) .

Scientific Research Applications

Chemistry

In the field of organic chemistry, (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate serves as an important intermediate. It is utilized in:

  • Nucleophilic Substitution Reactions : The sulfonate group acts as an excellent leaving group, allowing for the substitution by various nucleophiles. Common reagents include sodium hydroxide and potassium carbonate.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form sulfonic acids or reduced to yield alcohols.

Table 1: Common Reactions Involving (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

Reaction TypeProducts FormedCommon Reagents
Nucleophilic SubstitutionSubstituted dioxane derivativesNaOH, K2CO3
OxidationSulfonic acidsKMnO4, CrO3
ReductionAlcoholsLiAlH4, NaBH4

Biology

This compound is also used in biological research. Its ability to act as a probe in molecular biology studies allows for:

  • Biochemical Assays : It can be employed in assays to study enzyme activity or interactions with biomolecules.
  • Drug Development : Due to its structural properties, it may influence solubility and bioavailability, making it a candidate for further pharmacological studies.

Case Study: Interaction Studies

Preliminary studies have indicated that compounds similar to (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate exhibit antibacterial and antifungal activities. Further research is needed to explore its potential therapeutic uses .

Industrial Applications

In industrial settings, this compound is valuable for:

  • Production of Polymers and Resins : Its reactivity allows it to be incorporated into polymer chains or used as a cross-linking agent.
  • Chemical Manufacturing : It serves as a reagent in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The dioxane ring can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the arylsulfonate ester family. Below is a comparative analysis with other sulfonate esters and dioxane-containing analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
(±)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate C₁₂H₁₆O₅S 272.317 Racemic mixture; dioxane ring enhances solubility in polar aprotic solvents Specialty organic synthesis
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate C₁₂H₁₆O₅S 272.317 Enantiopure form; potential stereoselective applications Chiral synthesis (hypothetical)
Methyl 4-methylbenzenesulfonate C₈H₁₀O₃S 186.22 Simple tosylate; liquid at room temperature Common leaving group in SN2 reactions
Benzyl tosylate C₁₄H₁₄O₃S 262.32 Aromatic benzyl group; higher steric hindrance Alkylation reactions
4-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 Reactive sulfonylating agent; moisture-sensitive Sulfonylation of alcohols/amines
Key Observations:

Steric and Solubility Effects : The dioxane ring in (±)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate increases steric bulk compared to simpler tosylates like methyl tosylate. This may slow reaction kinetics but improve solubility in polar solvents (e.g., DMSO, THF) due to ether oxygen interactions .

Chirality : The racemic form lacks stereoselectivity, unlike its enantiopure counterpart [(S)-isomer], which could be critical in asymmetric synthesis .

Stability : Unlike 4-toluenesulfonyl chloride, which hydrolyzes readily, this compound is stable under dry conditions, aligning with storage requirements for most sulfonate esters .

Toxicity and Handling

Compared to other sulfonates and structurally unrelated compounds:

  • Methylenediphenyl Diisocyanate (MDI) : A diisocyanate with severe respiratory hazards (sensitization, asthma risk) . In contrast, (±)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate is classified only as an irritant (Xi), posing lower acute risks .
  • 4-Toluenesulfonyl Chloride : Releases HCl upon hydrolysis, requiring stringent moisture control. The target compound avoids such reactivity but shares standard irritant precautions .

Biological Activity

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate is an organic compound characterized by its dioxane ring and sulfonate group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

  • Molecular Formula : C₁₄H₁₈O₄S
  • Molecular Weight : 272.32 g/mol
  • Structure : The compound features a dioxane ring, which contributes to its unique chemical reactivity, particularly in nucleophilic substitution reactions.

The mechanism of action of (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate primarily involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate moiety is highly electron-withdrawing, enhancing the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, enabling the introduction of diverse functional groups into organic molecules.

Toxicological Studies

Research has indicated that compounds related to dioxane structures can exhibit toxicological effects. For instance, 1,4-Dioxane has been identified as a suspected liver carcinogen in animal studies. Exposure to this compound has shown dose-dependent DNA damage and repair mechanisms in liver tissues . While direct studies on (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate are sparse, understanding the toxicological profile of its structural analogs provides insight into potential risks associated with its use.

Case Studies and Applications

Several case studies highlight the applications of dioxane derivatives in medicinal chemistry and environmental science:

  • Pharmaceutical Synthesis : (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate serves as a precursor in synthesizing various pharmaceutical compounds due to its reactive sulfonate group.
  • Environmental Remediation : Case studies have documented the effectiveness of granular activated carbon systems in removing 1,4-dioxane from contaminated water supplies, demonstrating the importance of understanding dioxane derivatives in environmental contexts .

Comparative Analysis of Related Compounds

The following table summarizes key structural variants of the compound and their unique features:

Compound NameMolecular FormulaUnique Features
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonateC₁₄H₁₈O₄SChiral variant; potential for different biological activity
(R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonateC₁₄H₁₈O₄SAnother chiral variant; similar reactivity but different stereochemistry
[(2R)-1,4-dioxan-2-yl]methyl 4-methylbenzene-1-sulfonateC₁₄H₁₈O₄SFocused on specific stereochemistry; used in targeted synthesis

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (±)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate, and what purity levels can be achieved?

  • Methodological Answer : The compound is typically synthesized via tosylation of the corresponding alcohol precursor (e.g., (1,4-dioxan-2-yl)methanol) using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Purification via column chromatography (normal-phase silica) or recrystallization is recommended. Purity levels ≥95% are achievable, as evidenced by commercial enantiopure analogues (e.g., the (S)-enantiomer, CAS 17882-64-5) .

Q. Which spectroscopic techniques are most effective for characterizing (±)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry and stereochemistry via coupling constants and splitting patterns.
  • IR Spectroscopy : Identify sulfonate ester C-O-S stretching (~1360–1180 cm⁻¹) and dioxane ring vibrations.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ or MALDI-TOF).
  • Chromatography : LC-MS or GC-MS for purity assessment, referencing protocols from similar sulfonate analyses .

Q. What chromatographic purification strategies are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Solid-phase extraction (SPE) using hydrophobic-lipophilic balance (HLB) cartridges or normal-phase silica chromatography with gradient elution (e.g., hexane/ethyl acetate). Deactivation of glassware with 5% dimethyldichlorosilane minimizes analyte adsorption during purification .

Q. What are the stability considerations for storing (±)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate?

  • Methodological Answer : Store in anhydrous conditions (desiccator, argon atmosphere) at –20°C to prevent hydrolysis. Monitor degradation via periodic NMR or TLC analysis using silica plates and UV visualization.

Advanced Research Questions

Q. How does the stereochemistry of the 1,4-dioxane ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chair conformation of the dioxane ring affects steric accessibility of the sulfonate group. Enantiopure derivatives (e.g., (S)-enantiomer) may exhibit divergent reaction kinetics in SN2 pathways. Computational modeling (DFT) combined with experimental kinetic studies can quantify steric and electronic effects .

Q. What mechanistic insights have been gained from kinetic studies of this compound in SN2 reactions?

  • Methodological Answer : Pseudo-first-order kinetics under varying solvent polarities (e.g., DMSO vs. THF) reveal transition-state solvation effects. Isotope labeling (e.g., deuterated nucleophiles) and Eyring plot analysis provide activation parameters (ΔH‡, ΔS‡). Competitive reactions with structurally analogous tosylates (e.g., methyl p-toluenesulfonate) highlight steric contributions .

Q. What are the challenges in analyzing (±)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate in complex mixtures using chromatographic methods?

  • Methodological Answer : Co-elution with structurally similar compounds (e.g., other sulfonates) necessitates optimized mobile phases. For LC-MS, employ ammonium formate buffers (pH 4.6) with methanol gradients to enhance resolution. Column deactivation and low-temperature storage of samples reduce degradation .

Q. How can this compound serve as a key intermediate in the synthesis of heterocyclic compounds?

  • Methodological Answer : The sulfonate group acts as a leaving group in ring-closing reactions. For example, nucleophilic displacement with amines or thiols can yield dioxane-fused heterocycles. Applications in quinazolinone synthesis (via Pd-catalyzed cross-coupling) are documented for related dioxane derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for (±)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate?

  • Methodological Answer : Variability may arise from differences in purification techniques (e.g., SPE vs. column chromatography) or moisture sensitivity. Replicate reactions under inert atmospheres and compare yields using standardized protocols. Cross-validate purity via orthogonal methods (e.g., NMR + HPLC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.